molecular formula C21H24N4 B2987386 2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline CAS No. 896852-43-0

2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Cat. No.: B2987386
CAS No.: 896852-43-0
M. Wt: 332.451
InChI Key: XTMUCOHWBSAJAP-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a useful research compound. Its molecular formula is C21H24N4 and its molecular weight is 332.451. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is the dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is involved in reward, motivation, and motor control .

Mode of Action

This compound acts as a norepinephrine-dopamine reuptake inhibitor . It binds to the dopamine transporter, inhibiting the reuptake of dopamine and norepinephrine into presynaptic neurons . This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission .

Biochemical Pathways

The compound affects the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, it enhances the activity of these pathways, leading to increased neurotransmission . The downstream effects include heightened alertness, increased energy, and potential for euphoria .

Pharmacokinetics

Similar compounds are known to undergo metabolic pathways such as the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, and aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form . These metabolic transformations can affect the compound’s bioavailability and duration of action .

Result of Action

The molecular and cellular effects of the compound’s action include increased neurotransmission in the dopaminergic and noradrenergic pathways . This can result in physiological effects such as increased alertness and energy . Use of the compound can also lead to adverse effects such as compulsive redosing, addiction, anxiety, paranoia, and psychosis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . Additionally, individual factors such as genetic variations in the dopamine transporter can influence the compound’s efficacy .

Properties

IUPAC Name

2-methyl-3-phenyl-9-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4/c1-15-19(16-9-3-2-4-10-16)20-22-18-12-6-5-11-17(18)21(25(20)23-15)24-13-7-8-14-24/h2-4,9-10H,5-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMUCOHWBSAJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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